Flucindole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6,8-difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2/c1-18(2)9-3-4-13-10(7-9)11-5-8(15)6-12(16)14(11)17-13/h5-6,9,17H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNCRITWFOVSEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCC2=C(C1)C3=C(N2)C(=CC(=C3)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40866001 | |
| Record name | 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40594-09-0, 40594-13-6, 60481-01-8 | |
| Record name | Flucindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40594-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Flucindole [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucindole, (+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040594136 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flucindole, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060481018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | FLUCINDOLE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=292826 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6,8-Difluoro-N,N-dimethyl-2,3,4,9-tetrahydro-1H-carbazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40866001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUCINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5CYU0D0S8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCINDOLE, (+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BT65UC53TM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | FLUCINDOLE, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UYM8M8P5MW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Flucindole
Established Reaction Pathways for Flucindole (B1221565) Synthesis
The core structure of this compound, a tetrahydrocarbazole, is commonly accessed through well-known indole (B1671886) synthesis methods.
Fischer Indole Synthesis Applications
The Fischer indole synthesis is a prominent method for the preparation of tetrahydrocarbazoles, including the core structure relevant to this compound. This reaction typically involves the acid-catalyzed rearrangement of cyclohexanone (B45756) phenylhydrazones. scribd.comcdnsciencepub.commdpi.comwjarr.comtandfonline.com The mechanism involves the formation of an enamine intermediate from the phenylhydrazone, followed by a sigmatropic rearrangement and subsequent ring closure and elimination of ammonia (B1221849) to yield the tetrahydrocarbazole. scribd.com
Various conditions and catalysts have been explored for the Fischer indole synthesis of tetrahydrocarbazoles. For instance, the reaction of cyclohexanone and phenylhydrazine (B124118) in the presence of glacial acetic acid has been reported to yield tetrahydrocarbazole. scribd.comorgsyn.org The use of different acid catalysts, such as sulfuric acid in methanol (B129727) or polyphosphoric acid (PPA), has also been documented. cdnsciencepub.comwjarr.comorgsyn.org Microwave irradiation in the presence of catalysts like K-10 montmorillonite (B579905) clay has been shown to provide high yields of tetrahydrocarbazole in shorter reaction times compared to conventional heating. wjarr.com Ceric ammonium (B1175870) nitrate (B79036) (CAN) has also been identified as an efficient catalyst for the Fischer indole synthesis of tetrahydrocarbazoles. tandfonline.com
Studies on the regioselectivity of the Fischer indole synthesis when using unsymmetrically substituted cyclohexanones have been conducted, demonstrating that the availability of the appropriate cyclohexanone precursor and the control of regioselectivity are crucial for synthesizing substituted tetrahydrocarbazoles. cdnsciencepub.com
Alternative Synthetic Routes and Intermediate Compounds
While the Fischer indole synthesis is a primary route, alternative strategies for synthesizing tetrahydrocarbazoles and, by extension, this compound, have been developed. One approach involves the thermal cyclization of the oxime of 2-phenylcyclohexanone. wjarr.com Other methods include the reaction of 2-chlorocyclohexanone (B41772) with aniline, the reaction of 2-hydroxycyclohexanone with aniline, treatment of cyclohexanone phenylhydrazone with a cation-exchange resin, and the hydrogenation of carbazole (B46965). orgsyn.org
For the synthesis of this compound specifically, an alternative route starting from a more readily available intermediate involves the Fischer condensation of a substituted phenylhydrazine with 4-hydroxycyclohexanone. theswissbay.ch The resulting alcohol intermediate is then converted to its tosylate, followed by displacement with dimethylamine (B145610) to yield this compound. theswissbay.ch
Another reported synthetic method for an intermediate relevant to substituted tetrahydrocarbazoles involves the reaction of 1,4-cyclohexanedione (B43130) monoethylene acetal (B89532) with phenylhydrazine, followed by cyclization to obtain a tetrahydrocarbazole-3-ketone derivative after removal of protecting groups. google.com This ketone can then be further transformed. google.com
Synthesis Strategies for Substituted Tetrahydrocarbazoles Relevant to this compound
The synthesis of substituted tetrahydrocarbazoles, which serve as key intermediates for compounds like this compound, involves adapting the general synthetic methodologies to incorporate specific substituents on the phenylhydrazine or the cyclohexanone precursor.
For instance, the Fischer-Borsche reaction, a variant of the Fischer indole synthesis, involves the condensation of substituted phenylhydrazines with substituted cyclohexanones to form arylhydrazones, which then undergo rearrangement and cyclization to yield substituted tetrahydrocarbazoles. wjarr.com The yield and regioselectivity of these reactions can depend on the nature and position of the substituents on both the phenylhydrazine and the cyclohexanone rings. wjarr.com
A method for synthesizing 6-substituted 3-hydroxy tetrahydrocarbazoles involves reacting in situ generated cyclohexanones from protected ketals with substituted hydrazine (B178648) hydrochlorides in the presence of dilute sulfuric acid. derpharmachemica.com This approach has demonstrated high yields for a range of 6-substituted derivatives. derpharmachemica.com
Synthesis of 1-oxo-1,2,3,4-tetrahydrocarbazoles, which are also substituted tetrahydrocarbazoles, can be achieved by reacting 2-aminocyclohexanone (B1594113) hydrochlorides with various phenylhydrazine hydrochlorides via Fischer indole synthesis under mild conditions. tandfonline.com
Advanced Approaches in Chemical Modification for Analog Generation
Chemical modification of the tetrahydrocarbazole core and related intermediates is crucial for generating analogs of this compound with potentially altered properties. These modifications can involve introducing or transforming functional groups on the carbazole ring system or the attached side chains.
While specific advanced modifications directly yielding this compound analogs are not extensively detailed in the provided search results beyond the core synthesis, the general principles of chemical derivatization of indoles and tetrahydrocarbazoles are applicable. These can include functionalization reactions on the aromatic or alicyclic rings, modifications at the nitrogen atom, or transformations of existing substituents.
For example, functionalization of tetrahydrocarbazoles by C-H amination using photochemical and acid-catalyzed methods has been reported, involving the generation of a hydroperoxide intermediate followed by a nucleophilic substitution reaction with an aniline. nih.gov This illustrates a method for introducing amine functionalities onto the tetrahydrocarbazole scaffold.
The synthesis of various substituted tetrahydrocarbazoles with diverse biological activities highlights the potential for chemical modification to explore the structure-activity relationships within this class of compounds. wjarr.com Strategies for synthesizing fluconazole (B54011) analogs, which are structurally distinct but also involve heterocyclic systems and fluorine substituents, provide examples of chemical modification approaches that could potentially be adapted or offer insights for this compound analog generation, such as modifications of aromatic rings and the introduction of different heterocyclic units. mdpi.comrsc.orgnih.govresearchgate.net
Further research findings on the synthesis of substituted tetrahydrocarbazoles demonstrate varying yields depending on the specific substituents and reaction conditions used. The following table summarizes some reported yields for the synthesis of substituted tetrahydrocarbazole-3-ols: derpharmachemica.com
| Entry | Substituent at C-6 | Yield (%) |
| 1 | H | 95 |
| 2 | CN | 92 |
| 3 | NO₂ | 96 |
| 4 | Br | 94 |
| 5 | Cl | 97 |
| 6 | OCH₃ | 93 |
| 7 | CH₃ | 95 |
This data illustrates the efficiency of certain synthetic routes for preparing substituted tetrahydrocarbazoles, which can serve as building blocks for more complex molecules like this compound analogs.
Molecular Pharmacology and Receptor Interaction Studies of Flucindole
Dopaminergic System Modulatory Actions
Flucindole (B1221565) demonstrates significant interactions with the dopaminergic system, a key target for antipsychotic medications patsnap.com. Its effects have been studied at the receptor level and in terms of dopamine (B1211576) neurotransmitter dynamics.
In Vitro Dopamine D2 Receptor Antagonism Mechanisms
This compound is characterized as a dopamine D2 receptor antagonist wikipedia.orgontosight.ai. Antagonists at the D2 receptor typically function by binding to the receptor and preventing the endogenous neurotransmitter, dopamine, from activating it patsnap.com. This blockade of dopamine signaling at D2 receptors is considered a primary mechanism for the effects of many antipsychotic drugs patsnap.comwikipedia.org. In vitro studies, often involving the displacement of radiolabeled ligands from receptor binding sites or the assessment of downstream signaling pathways, are used to confirm this antagonistic activity pharmacologyeducation.org. Ciclindole, the related compound, also displaces spiperone (B1681076) binding in vitro, indicating D2 receptor antagonism wikipedia.org.
Analysis of Receptor Binding Affinity and Selectivity
Receptor binding studies provide quantitative data on how strongly a compound binds to a particular receptor (affinity) and how selectively it binds to one receptor subtype compared to others pharmacologyeducation.orgpharmacologycanada.org. Binding affinity is commonly expressed as a Ki (inhibition constant) or Kd (dissociation constant) value, where lower values indicate higher binding affinity pharmacologycanada.orgsciencesnail.com.
While specific detailed Ki values for this compound across a broad panel of receptors were not extensively found in the immediate search results, the literature indicates that this compound is significantly more potent than ciclindole wikipedia.orgwikipedia.org. Ciclindole has shown apparent affinity for dopamine D2 receptors, as well as alpha-1 adrenergic, serotonin (B10506) S1, and serotonin S2 receptors, although its affinities for these targets are described as weak, in the low micromolar range wikipedia.org. Given this compound's increased potency compared to ciclindole, it would be expected to exhibit stronger binding affinities at its target receptors.
For context, typical and atypical antipsychotics often bind to dopamine D2 receptors with varying affinities patsnap.comwikipedia.orgiiab.medrugbank.com. For example, trifluoperazine, a typical antipsychotic, binds to D2 receptors with pKi values of 8.9–9.0, and quetiapine, an atypical antipsychotic, has a pKi of 7.2 for D2 receptors mdpi.com. (Note: pKi is the negative logarithm of the Ki value; thus, higher pKi values indicate stronger affinity).
Impact on Dopamine Levels in Striatal Systems
Non-Dopaminergic Neurotransmitter Receptor Affinities
Alpha-1 Adrenergic Receptor Interactions
Alpha-1 adrenergic receptors are G protein-coupled receptors that respond to norepinephrine (B1679862) and epinephrine (B1671497) and are involved in various physiological processes, including smooth muscle contraction and neuronal signaling nih.govwikipedia.orgnih.gov. Ciclindole has shown apparent, albeit weak, affinity for the alpha-1 adrenergic receptor wikipedia.org. Given this compound's increased potency, it may also interact with alpha-1 adrenergic receptors, potentially with higher affinity than ciclindole. Interactions with alpha-1 receptors are noted for other psychotropic drugs, such as some antipsychotics nih.govnucleos.comhandwiki.org.
Serotonin S1 and S2 Receptor Binding Characteristics
Serotonin receptors, particularly the 5-HT1 and 5-HT2 subtypes, are involved in regulating mood, cognition, and behavior, and are targets for various psychotropic medications nih.govebi.ac.ukiiab.mewikiwand.com. Ciclindole has demonstrated apparent, weak affinity for both serotonin S1 and S2 receptors wikipedia.org. This compound, being more potent than ciclindole, would be expected to exhibit stronger binding to these serotonin receptor subtypes as well. Serotonin 5-HT2A receptors, for instance, are known to be targets for some antipsychotic drugs nih.govebi.ac.ukmind-foundation.org. The 5-HT1A receptor is another subtype with relevance to psychopharmacology mdpi.comiiab.menih.gov.
Data Tables
Based on the available information, a detailed table of specific Ki values for this compound across multiple receptors is not feasible due to limited publicly accessible quantitative binding data in the search results. However, a table summarizing the reported receptor interactions based on the qualitative and comparative data can be presented.
| Receptor Type | Interaction/Affinity (Relative to Ciclindole) | Notes |
| Dopamine D2 Receptor | Antagonist, More Potent | Primary proposed mechanism wikipedia.orgwikipedia.orgontosight.ai |
| Alpha-1 Adrenergic Receptor | Apparent Affinity (Likely Stronger) | Based on ciclindole data wikipedia.org |
| Serotonin S1 Receptor | Apparent Affinity (Likely Stronger) | Based on ciclindole data wikipedia.org |
| Serotonin S2 Receptor | Apparent Affinity (Likely Stronger) | Based on ciclindole data wikipedia.org |
Quantum Chemical Analysis of Electron Transfer Properties in Dopaminergic Antagonism
Quantum chemical methods, particularly Density Functional Theory (DFT), have been increasingly applied to investigate the molecular properties of dopaminergic ligands, including antagonists like this compound, to gain insights into their interaction mechanisms with dopamine receptors. These computational approaches allow for the analysis of electronic structure and reactivity indices that are challenging to probe experimentally. A key focus of these studies has been the electron transfer properties of these molecules, which are hypothesized to play a significant role in determining whether a ligand acts as an agonist or an antagonist at dopamine receptors.
Research employing quantum chemical calculations has characterized dopaminergic agents based on their electron donor-acceptor capacity and chemical hardness. These studies suggest a discernible difference in the electronic behavior between dopamine, agonists, and antagonists. Dopamine and dopamine agonists are generally characterized as electron donors and tend to behave as hard bases according to the Hard and Soft Acids and Bases (HSAB) principle. This electron-donating capacity is thought to be crucial for activating dopamine receptors upon binding.
In contrast, dopamine antagonists, including this compound, have been found to exhibit different electron transfer properties. Quantum chemical analyses have indicated that antagonists are typically better electron acceptors and poorer electron donors compared to dopamine and agonists. They tend to behave as soft acids within the HSAB framework. This difference in electron-donating and accepting capacity is proposed as a fundamental reason why antagonists can bind to the dopamine receptor but fail to induce the conformational changes necessary for receptor activation, effectively blocking the action of endogenous dopamine.
This compound, a known dopamine antagonist, was included in comprehensive quantum chemical studies investigating the electron transfer properties of a large set of dopaminergic compounds. These studies utilized DFT calculations to determine parameters such as electrodonating power (ω-) and electroaccepting power (ω+). The findings from these analyses consistently classified this compound, along with other antagonists, as molecules with significant electron-accepting character. This electronic characteristic aligns with the proposed mechanism by which antagonists exert their effects by interfering with the electron transfer processes that are believed to be involved in receptor activation by agonists.
The application of quantum chemistry provides a theoretical framework to understand the intrinsic electronic reactivity of dopaminergic ligands independently of the receptor structure itself. This perspective complements traditional pharmacological binding studies by offering insights into the molecular basis for the functional differences between agonists and antagonists at the atomic and electronic level. The electron transfer properties, as revealed by quantum chemical calculations, offer a valuable index for characterizing the potential behavior of a compound at dopamine receptors.
Based on quantum chemical studies, the general electron transfer characteristics of dopamine, agonists, and antagonists can be summarized as follows:
| Compound Class | Electron Transfer Property | HSAB Classification |
| Dopamine | Electron Donor | Hard Base |
| Agonists | Electron Donor (similar to dopamine) | Hard Base |
| Antagonists (including this compound) | Electron Acceptor | Soft Acid |
These findings underscore the importance of electron transfer properties as a factor contributing to the mechanism of dopaminergic antagonism, providing a molecular explanation for how compounds like this compound can block dopamine receptor activity.
Structure Activity Relationship Sar Investigations of Flucindole and Its Analogues
Elucidation of Structural Determinants for Dopamine (B1211576) D2 Receptor Potency
The interaction of compounds with dopamine receptors, including the D2 subtype, is a key area of SAR investigation for potential antipsychotic agents wikipedia.orgnih.gov. Flucindole (B1221565), being a derivative of ciclindole, has been studied to understand how its specific structural modifications influence its potency at the dopamine D2 receptor. Ciclindole itself has shown in vitro displacement of spiperone (B1681076) binding, indicating activity as a dopamine D2 receptor antagonist, although its affinities for various targets, including D2, were noted as weak in the low micromolar range wikipedia.org. This compound has been reported to be significantly more potent than ciclindole, suggesting that the structural differences between the two compounds are critical determinants of D2 receptor potency wikipedia.org. While specific detailed findings on the structural determinants within this compound for D2 potency are not extensively detailed in the provided search results, the comparison with ciclindole highlights the importance of the added fluorine atoms in enhancing potency wikipedia.org.
Comparative SAR Analysis with Ciclindole and Related Neuroleptics
This compound is noted as the 6,8-difluoro derivative of ciclindole wikipedia.org. Comparative SAR analysis between this compound and ciclindole reveals a notable difference in potency, with this compound being approximately 5 to 10 times more potent than ciclindole in both in vitro and in vivo studies wikipedia.org. Ciclindole is described as an antipsychotic with a tricyclic and tryptamine-like structure that was not marketed wikipedia.org. It acts as a dopamine D2 receptor antagonist, displacing spiperone binding in vitro wikipedia.org. While ciclindole also shows some affinity for α1-adrenergic and serotonin (B10506) S1 and S2 receptors, these affinities are weak wikipedia.org. The enhanced potency of this compound compared to ciclindole underscores the impact of the difluorination on the pharmacological activity within this structural class wikipedia.org.
Influence of Fluorination on Pharmacological Activity and Potency
The introduction of fluorine atoms into organic molecules is a common strategy in medicinal chemistry to modulate their pharmacological properties mdpi.comnih.govresearchgate.netfrontiersin.orgmdpi.com. Fluorination can influence potency, selectivity, lipophilicity, metabolic stability, and membrane permeability mdpi.comnih.govresearchgate.netfrontiersin.org. In the case of this compound, the presence of two fluorine atoms at the 6 and 8 positions of the ciclindole structure significantly increases its potency at the dopamine D2 receptor wikipedia.org. This enhancement in potency highlights the notable influence of fluorination on the pharmacological activity of this class of compounds wikipedia.orgmdpi.comfrontiersin.org. Fluorine's high electronegativity and small atomic size can affect the electronic distribution and conformation of the molecule, leading to altered interactions with the receptor binding site frontiersin.orgmdpi.com. The lipophilicity of a compound, which can be influenced by fluorination, also plays a role in its permeability and interaction with biological membranes, potentially impacting its access to the target receptor mdpi.comresearchgate.net.
Methodological Frameworks for SAR Studies
SAR studies employ various methodologies to understand how structural changes affect biological activity. These methods range from traditional synthetic chemistry and biological assays to advanced computational techniques.
Computational Chemistry and Molecular Modeling in SAR Prediction
Computational chemistry and molecular modeling are valuable tools in modern drug discovery and SAR studies compchem.nlkallipos.gramazon.commdpi.comsailife.com. These methods allow for the theoretical investigation of molecular structures, properties, and interactions with biological targets kallipos.gramazon.com. Techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling can be used to predict the binding modes of compounds to receptors, estimate binding affinities, and identify key structural features that contribute to activity sailife.com. Computational approaches can help rationalize experimental SAR data and guide the design of new analogues with potentially improved properties sailife.com. While specific computational studies on this compound's interaction with the D2 receptor are not detailed in the provided results, computational chemistry is a standard framework for understanding the molecular basis of receptor binding and predicting the activity of related compounds compchem.nlamazon.commdpi.comsailife.com.
Correlation of In Vitro and In Vivo Potency with Structural Modifications
A critical aspect of SAR studies involves correlating the results obtained from in vitro experiments with in vivo observations mdpi.comnih.govquantics.co.ukuq.edu.audissolutiontech.com. In vitro assays, such as receptor binding studies or functional assays using cell lines expressing the target receptor, provide valuable information about the direct interaction between a compound and its target quantics.co.uk. However, the in vivo efficacy of a compound is influenced by additional factors, including absorption, distribution, metabolism, and excretion (ADME) nih.gov. Therefore, establishing a correlation between in vitro potency and in vivo activity is essential for predicting how a compound will behave in a living organism mdpi.comnih.govuq.edu.audissolutiontech.com. For this compound, the observation that it is significantly more potent than ciclindole in both in vitro and in vivo settings demonstrates a correlation between the structural modification (difluorination) and enhanced potency across different experimental systems wikipedia.org. This type of correlation is crucial for validating in vitro findings and for the translational potential of SAR studies mdpi.comnih.govquantics.co.ukuq.edu.au.
Preclinical Pharmacological Investigations of Flucindole
In Vivo Studies of Dopaminergic System Perturbation
Efforts to delineate the in vivo effects of flucindole (B1221565) on the dopaminergic system are in the nascent stages. One study has pointed to its role as a positive allosteric modulator for both D2 and D3 dopamine (B1211576) receptors. doi.org This suggests that this compound can enhance the effects of dopamine at these receptors. doi.org However, comprehensive in vivo studies detailing the full extent of this interaction, including its impact on dopamine-mediated signaling pathways and neuronal activity in living organisms, are not extensively documented.
Mechanistic Studies Utilizing Animal Models
A thorough understanding of a compound's mechanism of action relies heavily on data from animal models. Such studies are crucial for bridging the gap between in vitro findings and potential clinical applications.
Assessment of Dopamine Level Modulation in Preclinical Species
Behavioral Paradigms for Antipsychotic-like Activity Evaluation
Behavioral paradigms in animal models are standard for assessing the potential antipsychotic effects of new compounds. nih.govnih.gov These models often evaluate a compound's ability to counteract experimentally induced behaviors that mimic symptoms of psychosis. Due to the limited available research, there is no specific data from such behavioral paradigms to support or refute the antipsychotic-like activity of this compound.
Drug Design Principles and Computational Approaches Applied to Flucindole
Rational Drug Design Frameworks for Neuroactive Compounds
Rational drug design is an inventive process that seeks to find new medications based on the understanding of a biological target wikipedia.orgscitechnol.com. For neuroactive compounds, this typically involves identifying specific receptors, enzymes, or transporters in the nervous system that are implicated in neurological or psychiatric disorders. The goal is to design molecules that can interact with these targets in a predictable manner to elicit a desired therapeutic effect wikipedia.org. Flucindole (B1221565), being explored as an antipsychotic, suggests its intended targets would be related to neurotransmitter systems, such as dopaminergic or serotonergic receptors, which are common targets for neuroactive drugs wikipedia.orgresearchgate.net. Rational design frameworks for such compounds involve understanding the structural and functional aspects of these targets and designing ligands that can bind with appropriate affinity and selectivity wikipedia.org.
Computer-Aided Drug Design (CADD) Strategies
Computer-Aided Drug Design (CADD) utilizes computational methods to simulate and predict the interaction of molecules with biological targets, thereby guiding the design and optimization process wikipedia.orgnih.gov. CADD strategies are frequently employed in modern drug discovery to reduce the time and cost associated with experimental screening azolifesciences.com.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown wikipedia.org. This approach utilizes information from known active ligands to derive a pharmacophore model, which represents the essential features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, ionizable groups) required for biological activity iiab.meacs.org. Given that this compound is structurally related to ciclindole and other tryptamine (B22526) derivatives with neuroactive properties, LBDD could be applied by analyzing the structural features common to these active compounds and developing a pharmacophore model that represents the key interactions necessary for binding to their target(s) wikipedia.orgresearchgate.net. This pharmacophore could then be used to search for new compounds with similar features or to guide the modification of the this compound scaffold.
Virtual screening involves computationally evaluating large libraries of chemical compounds to identify potential drug candidates nih.gov. For novel this compound-like compounds, virtual screening methodologies could be applied in either a structure-based or ligand-based manner. If a target structure is available, structure-based virtual screening can dock compound libraries into the binding site and rank them based on predicted binding affinity mdpi.com. If only active ligands are known, ligand-based virtual screening can use pharmacophore models or molecular similarity approaches to identify compounds in databases that are likely to bind to the target wikipedia.org. These methodologies could help identify new chemical entities structurally related to or inspired by this compound that possess desirable interaction profiles with neuroactive targets.
Lead Optimization Strategies based on Affinity and Selectivity
Lead optimization is a critical phase in drug discovery where initial "lead" compounds with promising activity are chemically modified to improve their potency, selectivity, pharmacokinetics, and reduce potential toxicity iiab.menih.gov. For this compound or its analogues identified as leads, optimization strategies would focus on enhancing their affinity for the desired neuroactive target(s) while minimizing interactions with off-targets that could lead to side effects scitechnol.com. This could involve making structural modifications to improve shape and electrostatic complementarity with the target binding site, guided by CADD methods and experimental data wikipedia.org. Selectivity is particularly important for neuroactive compounds to ensure they primarily affect the intended neural pathways scitechnol.com.
Fragment-Based Drug Design (FBDD) in the Context of this compound Scaffolds
Fragment-Based Drug Design (FBDD) is a technique that involves identifying small chemical fragments that bind weakly to a biological target and then growing or combining these fragments to develop higher-affinity lead compounds wikipedia.org. While specific FBDD studies on the this compound scaffold were not found, the core tetrahydrocarbazole structure of this compound could potentially serve as a starting point or be broken down into fragments for FBDD wikipedia.orgresearchgate.net. Identifying fragments of the this compound structure or other small molecules that bind to relevant neuroactive targets could provide insights into key binding interactions wikipedia.org. These fragments could then be elaborated upon to build novel compounds with improved binding characteristics, potentially leading to new this compound-like drug candidates.
Chemical Biology Approaches in Flucindole Research
Interrogating Molecular Mechanisms of Action via Chemical Probes
Chemical probes are selective small molecules used to modulate protein function and investigate molecular mechanisms of action. nih.govrjeid.comchemrxiv.org To understand how flucindole (B1221565) exerts its effects at a molecular level, chemical probes derived from or related to this compound could be synthesized. These probes might incorporate tags (e.g., fluorescent labels, affinity handles) to facilitate the identification and isolation of proteins that bind to this compound.
Activity-based protein profiling (ABPP) is a powerful chemical biology technique that uses chemical probes to profile enzyme activity and identify protein targets and mechanisms of action. chemrxiv.org While this compound's primary targets are likely receptors rather than enzymes, variations of this technique or other probe-based methods could be adapted. For instance, photoaffinity labeling probes, which form covalent bonds with interacting proteins upon UV irradiation, could be used to capture this compound's binding partners.
The use of chemical probes allows for the interrogation of this compound's mechanism of action directly in complex biological environments, such as cell lysates or even living cells and organisms. nih.gov This can help confirm target engagement, identify potential off-targets, and provide insights into the downstream effects of target modulation. The development of high-quality chemical probes with appropriate selectivity and activity is crucial for obtaining meaningful data. nih.govrjeid.com
Advanced Methodologies for Ligand-Target Interaction Studies
Understanding the precise interactions between this compound (the ligand) and its protein targets is fundamental to elucidating its mechanism of action. Advanced methodologies in chemical biology and structural biology are employed for such studies.
Techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can quantify the binding affinity and kinetics of this compound interaction with purified target proteins. frontiersin.org These methods provide thermodynamic data that describe the strength and nature of the binding event.
Structural techniques, such as X-ray crystallography or cryo-electron microscopy (cryo-EM), can provide high-resolution three-dimensional structures of this compound bound to its target proteins. This provides detailed information about the binding site, the specific amino acid residues involved in the interaction, and the conformational changes induced by ligand binding. This structural information is invaluable for understanding the molecular basis of this compound's potency and selectivity.
Computational methods, such as molecular docking and molecular dynamics simulations, complement experimental approaches by predicting binding poses and estimating binding affinities. openaccessjournals.com Molecular docking involves predicting the preferred orientation and binding affinity of a ligand within a target's active site. openaccessjournals.com These in silico methods can guide the design of new this compound analogs with improved binding properties or altered selectivity profiles. openaccessjournals.comliverpool.ac.uk
Mass spectrometry-based strategies, particularly those employing soft ionization techniques like electrospray ionization mass spectrometry (ESI-MS) and matrix-assisted laser desorption ionization mass spectrometry (MALDI-MS), are also used to study non-covalent ligand-target interactions. frontiersin.org These techniques can identify binding partners and characterize the stoichiometry of ligand-protein complexes. frontiersin.org
Solid-supported proteins in liquid chromatography can also be used to probe ligand-target interactions by analyzing the retention behavior of the ligand on a column with the immobilized target protein. nih.gov This can provide information about binding sites and affinities. nih.gov
While specific data on this compound derived from these advanced methodologies is not present in the search results, these techniques represent the state-of-the-art approaches that would be applied in comprehensive chemical biology research to fully characterize its interactions with its biological targets.
Non Human Metabolic Pathway Research Relevant to Flucindole
In Vitro Metabolomic Profiling Methodologies
In vitro metabolomic profiling is a key approach used to investigate the metabolic fate of a compound in a controlled laboratory setting. These methodologies typically involve incubating the drug candidate with biological matrices such as liver microsomes, hepatocytes, or S9 fractions from various non-human species. nuvisan.comresearchgate.netnih.gov The goal is to identify and characterize the metabolites formed when the parent compound is exposed to drug-metabolizing enzymes present in these systems. researchgate.netadmescope.com
Techniques such as liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HR-MS) are commonly employed for the separation, detection, and identification of metabolites. nuvisan.comadmescope.comnih.gov Untargeted or semi-targeted metabolomics approaches can provide a comprehensive analysis of detectable metabolites and their pathways. nih.govgoogleapis.com By comparing the metabolic profiles in the presence and absence of the compound, researchers can identify drug-related transformations. admescope.com While these methodologies are standard in preclinical research, specific data detailing the in vitro metabolomic profiling of Flucindole (B1221565) in non-human systems was not available in the provided search results.
Enzyme Phenotyping and Identification of Metabolic Pathways in Preclinical Systems
Enzyme phenotyping studies are conducted to identify the specific enzymes responsible for the metabolism of a drug candidate. For many small molecules, cytochrome P450 (CYP) enzymes and UDP-glucuronosyltransferases (UGTs) are the primary enzymes involved in biotransformation. nih.goveuropa.eudovepress.com In non-human preclinical systems, this often involves incubating the compound with recombinant enzymes or using liver microsomes in the presence of selective enzyme inhibitors. europa.eudovepress.comresearchgate.net By observing which enzymes or inhibitors affect the rate of parent compound depletion or metabolite formation, researchers can determine the contribution of specific enzymes to the metabolic process. dovepress.comresearchgate.net
Identifying the metabolic pathways involves mapping the sequence of enzymatic reactions that transform the parent compound into its metabolites. This can be achieved by characterizing the structures of the detected metabolites and understanding the typical biotransformation reactions catalyzed by the identified enzymes. admescope.comnih.gov While enzyme phenotyping and pathway identification are crucial steps in understanding a drug's disposition in preclinical species, specific information regarding the enzymes responsible for this compound's metabolism or its identified metabolic pathways in non-human systems was not found in the provided search results.
Computational Predictions of Metabolic Transformations and Enzyme Interactions
Computational methods play an increasingly important role in predicting potential metabolic transformations and enzyme interactions. In silico tools can predict likely sites of metabolism on a compound's structure based on its chemical properties and known enzymatic reactions. These tools may utilize knowledge-based rules, machine learning algorithms, or molecular docking simulations to predict how a compound might be metabolized and which enzymes might be involved. Computational predictions can help guide experimental design and prioritize potential metabolites for analytical identification. While computational tools are widely used in drug metabolism research, specific computational predictions for this compound's metabolic transformations or enzyme interactions were not detailed in the provided search results.
Q & A
Q. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
